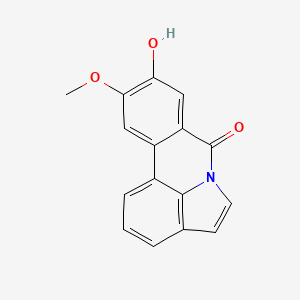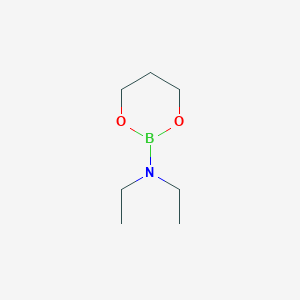![molecular formula C6H4N2O2S2 B14152276 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 35021-76-2](/img/structure/B14152276.png)
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound with a unique structure that features two oxo-lambda~4~-sulfanylidene groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the reaction of 1,4-diaminobenzene with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,4-diaminobenzene with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxo-lambda~4~-sulfanylidene groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets through its oxo-lambda~4~-sulfanylidene groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(aminomethyl)benzene: A related compound with amino groups instead of oxo-lambda~4~-sulfanylidene groups.
1,4-Bis(sulfinylamino)benzene: Contains sulfinyl groups instead of oxo-lambda~4~-sulfanylidene groups.
1-ethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene: Similar structure with an ethyl group attached to the benzene ring.
Uniqueness
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of oxo-lambda~4~-sulfanylidene groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
35021-76-2 |
|---|---|
Formule moléculaire |
C6H4N2O2S2 |
Poids moléculaire |
200.2 g/mol |
Nom IUPAC |
1,4-bis(sulfinylamino)benzene |
InChI |
InChI=1S/C6H4N2O2S2/c9-11-7-5-1-2-6(4-3-5)8-12-10/h1-4H |
Clé InChI |
OIKQOADNZVCJDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=S=O)N=S=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)


![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)


![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)

![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)
